molecular formula C18H9Br2NO2S B11708753 6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B11708753
M. Wt: 463.1 g/mol
InChI Key: GHEBKSBDGCZJCH-UHFFFAOYSA-N
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Description

6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with bromine and a thiazolyl group

Preparation Methods

The synthesis of 6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents and thiazole derivatives under controlled temperatures and solvents . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine and thiazolyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar compounds include other brominated chromenones and thiazole derivatives. Compared to these, 6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties . Some similar compounds are:

  • 4-(4-bromophenyl)-thiazol-2-amine
  • 4-bromoacetophenone
  • 4-bromothiophenol

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C18H9Br2NO2S

Molecular Weight

463.1 g/mol

IUPAC Name

6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C18H9Br2NO2S/c19-12-3-1-10(2-4-12)15-9-24-17(21-15)14-8-11-7-13(20)5-6-16(11)23-18(14)22/h1-9H

InChI Key

GHEBKSBDGCZJCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)Br

Origin of Product

United States

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